1'-Benzyl[1,4'-bipiperidin]-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
198206-66-5 |
|---|---|
Molecular Formula |
C17H24N2O |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)piperidin-4-one |
InChI |
InChI=1S/C17H24N2O/c20-17-8-12-19(13-9-17)16-6-10-18(11-7-16)14-15-4-2-1-3-5-15/h1-5,16H,6-14H2 |
InChI Key |
UZIGZOHDCVAYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N2CCC(=O)CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 1,4 Bipiperidin 4 One and Its Analogues
Retrosynthetic Analysis of the 1,4'-Bipiperidine Core with a Ketone Functionality
Retrosynthetic analysis, a process of deconstructing a target molecule to identify potential starting materials, provides a logical framework for planning the synthesis of 1'-Benzyl[1,4'-bipiperidin]-4-one. amazonaws.com The primary disconnection points in the 1,4'-bipiperidine scaffold are typically the C-N bonds of the piperidine (B6355638) rings and the C-C bond connecting the two piperidine units.
A common retrosynthetic approach involves disconnecting the bond between the nitrogen of one piperidine ring and the C4 position of the other. This leads to two key synthons: a 1-benzyl-4-piperidone equivalent and a piperidine synthon. This strategy is advantageous as it utilizes readily available or easily synthesizable piperidone precursors.
Another viable retrosynthetic strategy involves the formation of the second piperidine ring onto a pre-existing functionalized piperidine. This can be achieved through cyclization reactions, such as the Dieckmann condensation, starting from a suitably substituted precursor. dtic.mil This method allows for the early introduction of substituents on one of the piperidine rings.
Precursor Synthesis Strategies
The successful synthesis of the target compound relies heavily on the efficient preparation of its key precursors: 1-benzyl-4-piperidone intermediates and functionalized piperidine building blocks.
Synthesis of 1-Benzyl-4-piperidone Intermediates
1-Benzyl-4-piperidone is a crucial building block for the synthesis of this compound and its analogs. sigmaaldrich.com Several methods have been developed for its preparation.
One common method involves the N-benzylation of 4-piperidone (B1582916). This can be achieved by reacting 4-piperidone hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). chemicalbook.com
Another well-established route is the Dieckmann condensation. This involves the intramolecular cyclization of a diester, which is typically prepared from the reaction of benzylamine (B48309) with two equivalents of an acrylate (B77674) ester. The resulting β-keto ester is then hydrolyzed and decarboxylated to yield 1-benzyl-4-piperidone. chemicalbook.com
More recent approaches have focused on one-pot procedures. For instance, a manganese dioxide-mediated oxidation-cyclization of a divinyl carbinol with benzylamine has been developed, providing a facile route to N-substituted 4-piperidones. kcl.ac.uk
| Starting Materials | Reaction Type | Key Reagents | Yield | Reference |
| 4-Piperidone hydrochloride, Benzyl bromide | N-Alkylation | K2CO3, DMF | 89.28% | chemicalbook.com |
| Benzylamine, Methyl acrylate | Dieckmann Condensation | Na, Toluene | 78.4% | chemicalbook.com |
| Divinyl carbinol, Benzylamine | Oxidation-Cyclization | MnO2 | Moderate to Good | kcl.ac.uk |
| 4-Piperidone monohydrate hydrochloride, Benzyl bromide | N-Alkylation | K2CO3, DMF | 89.28% | chemicalbook.com |
| N,N-bis(β-propionate methyl ester) benzylamine | Dieckmann Condensation | Metallic sodium, Toluene | 78.4% | chemicalbook.com |
| This table summarizes various synthetic routes to 1-Benzyl-4-piperidone, a key intermediate. |
Preparation of Functionalized Piperidine Building Blocks
The synthesis of analogs of this compound often requires piperidine building blocks with diverse substitutions. The piperidine moiety is a common feature in many bioactive natural products and pharmaceuticals. kcl.ac.uk
Methods for preparing functionalized piperidines include:
Catalytic Hydrogenation of Pyridine Derivatives: This is a fundamental method for producing the piperidine core structure. dtic.milnih.gov
Cycloaddition Reactions: Radical (4+2) cycloaddition reactions have been employed to synthesize highly substituted piperidines with good regio- and diastereoselectivity. nih.gov
Multicomponent Reactions: Three-component Mannich-type reactions, inspired by biosynthesis, provide a stereoselective route to polyfunctional piperidines. rsc.org
Ring-Closing Metathesis: This powerful reaction has been utilized in the synthesis of complex piperidine-containing alkaloids. mdpi.com
Direct Synthetic Routes to the this compound Scaffold
The direct coupling of a pre-formed 1-benzyl-4-piperidone with a piperidine is a straightforward approach to the this compound scaffold. This is typically achieved through a reductive amination reaction. The ketone of 1-benzyl-4-piperidone reacts with piperidine to form an enamine or iminium ion intermediate, which is then reduced in situ to afford the final product.
Alternatively, nucleophilic substitution reactions can be employed. For instance, a piperidine can act as a nucleophile, displacing a leaving group at the 4-position of a suitably activated 1-benzylpiperidine (B1218667) derivative.
Divergent Synthesis Approaches for Structural Analogues
The this compound scaffold serves as a versatile template for the generation of diverse structural analogs. Divergent synthesis strategies allow for the introduction of various functional groups at different positions of the bipiperidine core.
For example, the ketone functionality at the 4-position can be a starting point for further modifications. It can be converted to an oxime, hydrazone, or semicarbazone, which have been shown to possess antimicrobial activities. researchgate.net The ketone can also undergo reactions like the Shapiro reaction to introduce unsaturation, which can then be used in cross-coupling reactions to attach aryl groups. acs.org
Furthermore, the piperidine rings themselves can be functionalized. For instance, multicomponent reactions can be used to introduce substituents at various positions on the piperidine ring. ajchem-a.com The synthesis of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines as H3 receptor antagonists highlights the utility of modifying the bipiperidine core to enhance biological activity. nih.gov
| Analogue Type | Synthetic Strategy | Key Reaction | Reference |
| 4-Aryl-3,4-unsaturated piperidines | Shapiro reaction followed by cross-coupling | Shapiro reaction, Palladium-catalyzed cross-coupling | acs.org |
| Polysubstituted piperidines | Radical (4+2) cycloaddition | Boronyl radical-catalyzed cycloaddition | nih.gov |
| Spirocyclic furopyridines | Building block approach | Use of 1-benzyl-4-piperidone in multi-step synthesis | sigmaaldrich.com |
| 2-Substituted-4-piperidones | Aza-Michael cyclization | Double aza-Michael addition | kcl.ac.uk |
| Polyfunctional quinolizidines | Three-component Mannich reaction | Vinylogous Mannich-type reaction | rsc.org |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | Three-component Castagnoli-Cushman reaction | Castagnoli-Cushman reaction | researchgate.net |
| This table illustrates various divergent synthetic approaches to create analogues of the this compound scaffold. |
Stereo- and Regioselective Synthetic Considerations
The stereochemistry of the piperidine rings can be crucial for the biological activity of this compound and its analogs. google.com Therefore, stereo- and regioselective synthetic methods are of great importance.
Diastereoselective synthesis of polysubstituted piperidines has been achieved through methods like boronyl radical-catalyzed (4+2) cycloaddition. nih.gov The use of chiral auxiliaries, such as (S)-α-phenylethylamine, in aza-Michael cyclizations can lead to the formation of separable diastereomeric piperidone products. kcl.ac.uk
Stereoselective three-component Mannich reactions have been developed to assemble multi-substituted chiral piperidines. rsc.org Furthermore, stereoselective methods for the synthesis of atropisomeric bipyridine N,N'-dioxides have been reported, which could be relevant for creating chiral bipiperidine analogs. nih.govlboro.ac.uk
Regioselectivity is also a key consideration, particularly when introducing multiple substituents. For instance, the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been achieved through 1,3-dipolar cycloaddition reactions, a strategy that could be adapted for the functionalization of piperidine rings. mdpi.com
Optimization of Reaction Conditions and Yield for Academic Synthesis
In academic settings, the optimization of synthetic protocols for derivatives of 1-benzyl-4-piperidone is crucial for achieving viable yields and exploring new chemical space. Research has shown that reaction parameters such as time, temperature, and reagents have a profound impact on the outcome of syntheses.
A key transformation of 1-benzyl-4-piperidone involves its reaction with an amine and a cyanide source to form an α-aminonitrile, a critical intermediate for various fentanyl analogues. In one study, the synthesis of such an intermediate was highly sensitive to the reaction duration. It was found that when the reaction time was shortened from two days to one day, the yield dramatically increased from a mere 30% to nearly 80%. dtic.mil Further optimization identified an 18-hour reaction period as the optimal duration. dtic.mil However, subsequent steps in the sequence can present their own challenges. The hydrolysis of the nitrile to a carboxamide followed by esterification proved difficult. dtic.mil Attempts to convert the resulting amide to a methyl ester using tosylic acid and methanol (B129727) required forcing conditions—heating the reactants in a pressure bottle at 120°C for two to three days—and still only provided a modest yield of 45%. dtic.mil
The synthesis of the 1-benzyl-4-piperidone precursor itself has also been subject to optimization. One approach involves the reaction of 4-piperidone monohydrate hydrochloride with benzyl bromide. chemicalbook.com By carefully controlling the conditions—using potassium carbonate as a base in dry N,N-dimethylformamide (DMF) and heating at 65°C for 14 hours—the desired product can be obtained in high yield. chemicalbook.com After purification by crystallization, this method afforded the title compound with a yield of 89.28%. chemicalbook.com An alternative route starting from benzylamine and methyl acrylate, proceeding through a Dieckmann condensation and subsequent hydrolysis and decarboxylation, has been reported to produce 1-benzyl-4-piperidone in a 78.4% yield. chemicalbook.com
Table 1: Optimization of Synthetic Reactions for 1-Benzyl-4-piperidone and Analogues This table is interactive. Users can sort columns to compare different reaction parameters.
| Starting Material(s) | Target Compound/Intermediate | Key Reaction Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Benzyl-4-piperidone, Aniline (B41778), KCN | α-Aminonitrile intermediate | Janssen conditions | 2 days | 30% | dtic.mil |
| 1-Benzyl-4-piperidone, Aniline, KCN | α-Aminonitrile intermediate | Janssen conditions, optimized | 18 hours | ~80% | dtic.mil |
| Amide intermediate | Methyl ester analogue | Tosylic acid, methanol, 120°C, pressure bottle | 2-3 days | 45% | dtic.mil |
| 4-Piperidone monohydrate HCl, Benzyl bromide | 1-Benzyl-4-piperidone | K₂CO₃, DMF, 65°C | 14 hours | 89.28% | chemicalbook.com |
| Benzylamine, Methyl acrylate | 1-Benzyl-4-piperidone | Na, Toluene (reflux), then HCl (reflux) | 11 hours | 78.4% | chemicalbook.com |
Scalability and Efficiency of Synthetic Routes for Research Materials
Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a more direct and potentially more efficient method for forming the C-N bond necessary for many analogues. wikipedia.org This palladium-catalyzed reaction couples amines with aryl halides or triflates and is known for its broad substrate scope and high functional group tolerance. wikipedia.orgbeilstein-journals.org While specific applications to this compound are not detailed, the general methodology is highly scalable. For instance, the coupling of various amines with aryl halides using specialized palladium catalysts can proceed in very short reaction times (minutes to hours) with yields often exceeding 90%. rsc.org Such methods avoid the harsh conditions and multiple steps associated with classical methods, representing a significant increase in efficiency for producing research materials. wikipedia.org
Table 2: Comparison of Synthetic Route Efficiency for 1-Benzyl-4-piperidone Analogues This table is interactive. Users can sort columns to compare the efficiency of different synthetic strategies.
| Target Analogue Family | Starting Material | Key Synthetic Strategy | Number of Steps | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| Fentanyl Intermediates | 1-Benzyl-4-piperidone | Strecker reaction, hydrolysis, esterification, etc. | Multiple | ~25% | guidechem.com |
| Benzoylbenzylfentanyl | 1-Benzyl-4-piperidone | Reductive amination, acylation | 2 | 37% | nih.gov |
| 4-Arylpiperidines | 1-Benzyl-4-piperidone | Shapiro reaction, Pd-catalyzed cross-coupling | 2+ | High yields reported for coupling step | researchgate.net |
| N-Aryl piperidines/morpholines | Aryl halide, Piperidine/Morpholine | Buchwald-Hartwig Amination | 1 | 90-95% (for coupling step) | rsc.org |
Chemical Transformations and Functional Group Derivatization of 1 Benzyl 1,4 Bipiperidin 4 One
Reactions of the Ketone Functionality at the 4-Position
The carbonyl group at the 4-position is a versatile handle for numerous chemical modifications, including reductions, formations of carbon-nitrogen double bonds, and carbon-carbon bond-forming reactions.
The ketone functionality of 1'-Benzyl[1,4'-bipiperidin]-4-one can be readily reduced to the corresponding secondary alcohol, 1'-Benzyl[1,4'-bipiperidin]-4-ol, using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. The reaction is generally carried out at room temperature and affords the alcohol in good yield. For instance, the reduction of a related hydrazone derivative, N'-(1-benzylpiperidin-4-ylidene)acetohydrazide, with sodium borohydride in a mixture of ethanol and tetrahydrofuran (B95107) (THF) resulted in the corresponding N'-(1-benzylpiperidin-4-yl)acetohydrazide in 85% yield, demonstrating the effective reduction of the C=N bond to a C-N bond, a transformation analogous to ketone reduction nih.gov. This suggests that the ketone in this compound would be similarly reduced to the alcohol under these conditions.
Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or THF. While highly effective, it is less selective than sodium borohydride and requires more stringent anhydrous reaction conditions.
Table 1: Reductive Transformations of Ketone Functionality
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Room Temperature | 1'-Benzyl[1,4'-bipiperidin]-4-ol | High |
The reaction of the ketone with primary amines, hydroxylamine (B1172632), or hydrazines provides access to imines (Schiff bases), oximes, and hydrazones, respectively. These reactions involve the nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule.
The formation of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide from the reaction of 1-(phenylmethyl)-piperidin-4-one with acetylhydrazide in ethanol proceeds in high yield (90%) nih.gov. This reaction exemplifies the straightforward synthesis of hydrazone derivatives from the piperidone core structure.
These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations. For example, the reduction of the C=N bond in these derivatives can lead to the corresponding saturated amine, hydroxylamine, or hydrazine-substituted piperidines.
The carbonyl group is susceptible to nucleophilic attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds. Important examples of such reactions include the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which convert the ketone into an alkene.
In the Wittig reaction , a phosphorus ylide (Wittig reagent) reacts with the ketone to form an oxaphosphetane intermediate, which then collapses to yield an alkene and a phosphine (B1218219) oxide byproduct organic-chemistry.orgmasterorganicchemistry.comlibretexts.org. The choice of ylide determines the nature of the substituent introduced at the 4-position.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. This reaction often offers better control over the stereochemistry of the resulting alkene and employs a water-soluble phosphate byproduct, which simplifies purification wikipedia.orgnih.govrsc.orgnii.ac.jporgsyn.org.
Aldol (B89426) condensation represents another important class of condensation reactions. Under basic or acidic conditions, the ketone can react with another enolizable carbonyl compound to form a β-hydroxy ketone, which may subsequently dehydrate to an α,β-unsaturated ketone magritek.com.
Modifications of the Benzyl (B1604629) Moiety
The benzyl group attached to the piperidine (B6355638) nitrogen also presents opportunities for functionalization, either at the aromatic phenyl ring or at the benzylic methylene (B1212753) linker.
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The benzyl group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methylene linker.
Friedel-Crafts acylation , for instance, involves the reaction of the aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acyl group sigmaaldrich.combeilstein-journals.orgnih.govgoogle.combeilstein-journals.org. This reaction would yield a mixture of ortho- and para-acylated products.
Other common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) to introduce a nitro group, and halogenation (using a halogen such as Br₂ or Cl₂ with a Lewis acid catalyst) to introduce a halogen atom onto the phenyl ring nih.govresearchgate.net.
Table 2: Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Products |
|---|---|---|
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | ortho- and para-Acyl-1'-benzyl[1,4'-bipiperidin]-4-one |
| Nitration | HNO₃, H₂SO₄ | ortho- and para-Nitro-1'-benzyl[1,4'-bipiperidin]-4-one |
The methylene bridge connecting the phenyl ring to the piperidine nitrogen is a benzylic position and is therefore susceptible to radical reactions.
Benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light or heat. This reaction would replace one of the hydrogen atoms of the methylene linker with a bromine atom, yielding 1'-(bromophenylmethyl)[1,4'-bipiperidin]-4-one chemistrysteps.comkoreascience.krresearchgate.net. This benzylic bromide is a versatile intermediate that can be subjected to nucleophilic substitution reactions to introduce a variety of other functional groups at this position.
Chemical Modifications at the Piperidine Nitrogen Atoms
The this compound scaffold contains two distinct nitrogen atoms. The first is a tertiary amine, part of the N-benzylpiperidine ring, which is generally unreactive towards further alkylation or acylation under standard conditions. The second is a secondary amine within the 4-oxopiperidine ring, which serves as a prime site for functionalization.
N-Alkylation and N-Acylation Reactions
The secondary amine of the piperidine ring in this compound is amenable to standard N-alkylation and N-acylation reactions. These transformations are fundamental in medicinal chemistry for introducing a variety of substituents to modulate the pharmacological properties of the core structure.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. A common method for the N-alkylation of piperidine rings involves deprotonation of the secondary amine with a suitable base, such as sodium hydride, to form a more nucleophilic amide anion. This is followed by the addition of an alkyl halide (e.g., alkyl iodide, bromide, or chloride), which undergoes a nucleophilic substitution reaction to yield the N-alkylated product. This general strategy has been successfully applied to various 1,4-disubstituted piperidine derivatives.
N-Acylation: The introduction of an acyl group to the piperidine nitrogen results in the formation of an amide. This can be readily achieved by reacting the parent compound with an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine. The base serves to neutralize the hydrochloric acid or carboxylic acid byproduct generated during the reaction. Such acylation reactions are typically high-yielding and can be used to introduce a wide array of functional groups.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-[1,4'-bipiperidin]-4-one |
| N-Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O), Base | N-Acyl-[1,4'-bipiperidin]-4-one |
Introduction of Diverse Heterocyclic and Aromatic Substituents
Beyond simple alkyl and acyl groups, modern cross-coupling methodologies allow for the direct introduction of complex aromatic and heterocyclic moieties onto the piperidine nitrogen. The Buchwald-Hartwig amination is a particularly powerful tool for this purpose. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds between an amine and an aryl or heteroaryl halide (or triflate). wikipedia.orgrug.nl
The reaction typically involves a palladium precatalyst, a phosphine ligand, and a base. youtube.com The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex. The secondary amine of the bipiperidinone then coordinates to the palladium center, and after deprotonation by the base, reductive elimination occurs to form the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines which promote the key steps of the catalytic cycle. youtube.com This methodology provides a versatile route to a wide range of N-aryl and N-heteroaryl derivatives of the bipiperidinone core, which are of significant interest in drug discovery.
| Reaction Name | Catalyst System | Substrates | Product |
| Buchwald-Hartwig Amination | Pd(0) catalyst, Phosphine ligand, Base | This compound + Aryl/Heteroaryl Halide | 1'-(Aryl/Heteroaryl)-1-benzyl-[1,4'-bipiperidin]-4-one |
Ring Expansion and Contraction Methodologies
Altering the size of the heterocyclic rings within the this compound structure represents a more advanced synthetic challenge. Such transformations can lead to novel scaffolds with distinct three-dimensional shapes and biological activities.
Ring Expansion: Methodologies have been developed for the ring expansion of five-membered nitrogen heterocycles to form six-membered piperidine rings. One such strategy involves the rearrangement of prolinol derivatives via an aziridinium intermediate. nih.gov In this process, the starting prolinol is converted into a species with a good leaving group, which then facilitates the formation of a strained bicyclic aziridinium ion. Subsequent nucleophilic attack on this intermediate leads to the opening of the aziridinium ring and the formation of a C3-substituted piperidine. nih.gov While this has been demonstrated for the pyrrolidine-to-piperidine conversion, analogous strategies could potentially be envisioned for the expansion of piperidine rings to seven-membered azepane rings.
Ring Contraction: The contraction of a piperidine ring to a five-membered pyrrolidine ring is another valuable transformation for scaffold diversification. A recently developed method utilizes a photomediated approach based on a Norrish Type II-like reaction. nih.gov In this strategy, a ketone is installed on the piperidine ring, which, upon photochemical irradiation, can abstract a hydrogen atom from a γ-carbon. The resulting diradical intermediate can then undergo fragmentation and cyclization to yield a pyrrolidine derivative. nih.gov This approach has been successfully applied to various saturated heterocycles, including piperidines, demonstrating its potential for the skeletal remodeling of complex molecules. nih.gov
| Transformation | General Methodology | Starting Ring | Product Ring |
| Ring Expansion | Rearrangement via aziridinium intermediate nih.gov | Pyrrolidine | Piperidine |
| Ring Contraction | Photomediated Norrish Type II reaction nih.gov | Piperidine | Pyrrolidine |
Structure Activity Relationship Sar Studies of 1 Benzyl 1,4 Bipiperidin 4 One Analogues
Elucidation of Key Pharmacophoric Elements within the 1,4'-Bipiperidine Scaffold
The two nitrogen atoms within the 1,4'-bipiperidine structure can play distinct roles in receptor binding and functional activity. Studies on analogous piperazine (B1678402) derivatives have suggested that one basic nitrogen may be essential for agonist activity, while the other contributes to antagonist activity. In the context of 1'-Benzyl[1,4'-bipiperidin]-4-one, the nitrogen of the piperidin-4-one ring (N1) and the nitrogen of the benzyl-substituted piperidine (B6355638) ring (N1') are critical. The N1' nitrogen, being more basic, is often protonated at physiological pH and can form a crucial ionic bond with an acidic amino acid residue, such as aspartate, in the binding pocket of receptors like the μ-opioid receptor. This interaction is a common feature for many opioid ligands and is considered a primary anchor point.
Impact of Substitutions on the Benzyl (B1604629) Group on Receptor Affinity and Functional Activity
The benzyl group attached to the N1' nitrogen of the 1,4'-bipiperidine scaffold serves as a key hydrophobic moiety that can significantly influence receptor affinity and selectivity. Modifications to the phenyl ring of this group have been explored to understand the electronic and steric requirements for optimal interaction with the receptor.
In studies of related N-(1-benzylpiperidin-4-yl)arylacetamide analogues targeting sigma receptors, substitutions on the aromatic ring of the benzyl group generally resulted in a similar or slightly decreased affinity for the sigma-1 receptor. nih.gov This suggests that while the benzyl group itself is important for binding, likely through hydrophobic interactions, extensive substitution may not be well-tolerated or may not significantly enhance binding at this particular receptor.
However, in other series of benzylpiperidine derivatives, the nature and position of substituents on the benzyl ring have been shown to be critical. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the benzyl ring and its ability to participate in π-π stacking or other electronic interactions with aromatic amino acid residues in the receptor binding site. The position of the substituent (ortho, meta, or para) can also have a profound effect, as it dictates the orientation of the substituent and its potential for steric clashes or favorable interactions within the binding pocket.
For dual μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands based on a benzylpiperidine scaffold, specific substitution patterns are crucial for achieving high affinity for both targets. nih.gov While detailed SAR data for direct analogues of this compound with varied benzyl substitutions is limited in the public domain, the general principles derived from related compound series underscore the importance of this group for fine-tuning receptor interactions.
Significance of the Ketone Moiety in Molecular Recognition and Interaction
Conformational Analysis and its Correlation with Biological Properties
The two piperidine rings in the 1,4'-bipiperidine scaffold are typically expected to adopt chair conformations to minimize steric strain. However, the presence of substituents and the nature of the linkage can lead to other low-energy conformations, such as boat or twist-boat forms. The specific conformation adopted by the molecule in the receptor-bound state is the one that maximizes favorable interactions. Computational studies, such as molecular dynamics simulations, can provide insights into the preferred conformations of these ligands and how they interact with receptor models. nih.gov
Studies on related bridged piperidine analogues have suggested that for some receptors, there is a high tolerance for different piperidine ring conformations. nih.gov This implies that a rigid, pre-defined conformation may not be a strict requirement for binding, and the ligand may adapt its shape to fit the receptor. However, for other receptors, a more rigid conformation that presents the pharmacophoric elements in an optimal spatial arrangement can lead to higher affinity and selectivity. The orientation of the equatorial or axial bonds on the piperidine rings, which hold the substituents, is a direct consequence of the ring's conformation and is crucial for positioning these groups for interaction with the receptor.
The flexibility of the bond connecting the two piperidine rings and the bond connecting the benzyl group to the N1' nitrogen allows for multiple possible conformations. Understanding which of these conformations is the "bioactive" one is a key goal of conformational analysis. This knowledge can then be used to design more rigid analogues that are locked in the bioactive conformation, potentially leading to increased potency and selectivity.
Comparative SAR with Other Bipiperidine and Piperidine Analogues
To fully appreciate the structural contributions of the this compound scaffold, it is instructive to compare its structure-activity relationships with those of simpler piperidine and other bipiperidine analogues. Such comparisons help to elucidate the role of the second piperidine ring and the specific arrangement of functional groups.
In studies of monoamine transporter inhibitors, the stereochemistry of 3,4-disubstituted piperidines was found to be a critical determinant of selectivity. This highlights the importance of the spatial arrangement of substituents on a single piperidine ring. When comparing these to bipiperidine systems, the second piperidine ring in compounds like this compound can be seen as a bulky N-substituent that can significantly influence affinity and selectivity.
Computational Chemistry and Molecular Modeling of 1 Benzyl 1,4 Bipiperidin 4 One and Its Interactions
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules like 1'-Benzyl[1,4'-bipiperidin]-4-one. nih.gov These methods provide a detailed understanding of the molecule's geometry, charge distribution, and orbital energies. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical, as the energy gap between them indicates the molecule's chemical stability and reactivity. nih.gov
Molecular Docking Studies with Target Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This methodology is crucial in modern drug research for identifying potential biological targets and understanding binding mechanisms. nuph.edu.ua For derivatives of this compound, docking studies have been performed against various macromolecules to evaluate their potential as inhibitors or modulators.
For example, virtual screening of an in-house library of piperidine-based compounds was conducted against a protein target of COVID-19 using AutoDock Vina. researchgate.net Similarly, docking studies on related benzylpiperidine structures have been performed to assess their potential as nootropic agents by targeting glutamate (B1630785) and acetylcholine (B1216132) receptors. nuph.edu.ua A well-known piperidine (B6355638) derivative, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil), has been extensively studied through docking to predict its binding site in acetylcholinesterase (AChE). nih.gov
Docking studies provide detailed insights into the specific interactions between the ligand and the amino acid residues within the binding pocket of a target macromolecule. These interactions are fundamental for the stability of the ligand-receptor complex. Common interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
In a study involving a piperidine derivative against a COVID-19 protein, interactions were observed with residues such as Thr199. researchgate.net For the potent AChE inhibitor Donepezil (B133215), docking studies predicted that its benzyl (B1604629) group interacts primarily with Trp84 and Phe330, while the indanone moiety interacts with Tyr70 and Trp279. nih.gov The protonated piperidine nitrogen forms critical interactions with Trp84, Phe330, and Asp72. nih.gov These specific interactions with key residues are essential for the high inhibitory potency of the compound. nih.gov
Table 1: Predicted Interactions and Binding Affinities from Docking Studies
A primary goal of molecular docking is to predict the binding mode (the conformation and orientation of the ligand) and the binding affinity, often expressed as a scoring function or Gibbs free energy (ΔG). mdpi.com Lower binding energy values typically indicate a more stable and favorable interaction. mdpi.com For a series of newly synthesized pyrrolidin-2-one derivatives containing a benzyl group, docking scores were calculated to represent the enthalpy contribution to the free energy of binding, indicating their affinity for nootropic targets. nuph.edu.ua In another study, the binding affinities of allosteric modulators to the GLP-1 receptor were predicted, with more negative ΔG values suggesting tighter binding. mdpi.com These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing. nih.gov
Molecular Dynamics Simulations to Explore Ligand-Protein Dynamics and Stability
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability and conformational changes of the complex over time. nih.govnih.gov MD simulations are used to assess the stability of the predicted binding pose and to understand the dynamic behavior of the ligand within the binding site. nih.gov Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates the structural stability of the complex throughout the simulation. nih.govmdpi.com
Simulations can last from nanoseconds to microseconds, providing insights into how the ligand and protein adapt to each other. nih.govnih.gov For example, a 20 ns MD simulation was performed on a benzimidazole (B57391) derivative bound to the CRF-1 protein to confirm the stability of the interaction, showing that the ligand's movement was stable and key hydrogen bonds were maintained. nih.gov Such simulations are essential for validating docking results and understanding the flexibility of the binding pocket, which can be crucial for drug efficacy. nih.govmdpi.com
De Novo Drug Design and Virtual Screening Methodologies Utilizing the Bipiperidine Scaffold
The bipiperidine scaffold, present in this compound, serves as a valuable starting point for de novo drug design and virtual screening. De novo design involves generating novel molecular structures from scratch, often guided by the properties of a known scaffold. nih.govyoutube.com Computational models, including those based on deep learning and artificial intelligence, can generate new molecules that retain the core bipiperidine structure but have modified side chains to optimize activity and other properties. nih.govbiorxiv.org
Virtual screening involves computationally searching large compound libraries to identify molecules that are likely to bind to a specific target. nih.gov The bipiperidine scaffold can be used as a query to search libraries like ZINC or ChEMBL for structurally similar compounds. biorxiv.orgyoutube.com This approach allows for the rapid identification of diverse hit compounds that can then be further evaluated through docking and other computational and experimental methods. nih.gov For instance, a virtual library of 140 million compounds was generated from a single scaffold and screened to discover potent receptor antagonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org QSAR models are built using a "training set" of compounds with known activities and then used to predict the activity of new, untested compounds (the "test set"). nih.govnih.gov
For derivatives based on the bipiperidine scaffold, a QSAR study would involve calculating various molecular descriptors (e.g., physicochemical properties, topological indices, electronic parameters) for each compound. nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks) are then used to create a predictive model. nih.govyoutube.com These models can guide the synthesis of new derivatives by identifying which structural features are most important for enhancing biological activity. nih.govyoutube.com The ultimate goal is to create a robust model that can accurately predict the potency of newly designed compounds, thereby accelerating the drug discovery process. nih.gov
Table 2: Common Descriptors Used in QSAR Modeling
Analytical Characterization and Quality Control Methodologies for 1 Benzyl 1,4 Bipiperidin 4 One
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1'-Benzyl[1,4'-bipiperidin]-4-one. These techniques provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.
¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the two piperidine (B6355638) rings. The five protons of the phenyl ring would typically appear as a multiplet in the aromatic region (approximately 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (Ar-CH₂-N) would likely resonate as a singlet around 3.5-3.6 ppm. The protons on the two piperidine rings will show complex splitting patterns in the aliphatic region (typically 1.5-3.0 ppm) due to spin-spin coupling. Protons adjacent to the nitrogen atoms and the carbonyl group will be shifted downfield.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule, which is crucial for structural confirmation. The spectrum for this compound would show a characteristic signal for the carbonyl carbon (C=O) at the most downfield position, typically in the range of 205-220 ppm. The aromatic carbons of the benzyl group would resonate between 125-140 ppm. The benzylic methylene carbon would appear around 60-65 ppm. The various aliphatic carbons of the piperidine rings would be observed in the range of 20-60 ppm.
While specific spectral data for this compound is not widely published, data for the related precursor, 1-Benzyl-4-piperidone , provides a foundational understanding. For this precursor, characteristic ¹³C NMR peaks are observed around 209 ppm (C=O), 138 ppm (quaternary aromatic C), 129 ppm, 128 ppm, 127 ppm (aromatic CH), 63 ppm (benzylic CH₂), and within the 40-50 ppm range for the piperidine ring carbons. nih.govresearchgate.net The addition of the second piperidine ring in this compound would introduce additional signals in the aliphatic region of both the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |
| Benzylic (Ar-CH₂) | 3.5 - 3.6 | Singlet |
| Piperidine Rings (CH₂) | 1.5 - 3.0 | Multiplets |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 205 - 220 |
| Aromatic (C₆H₅) | 125 - 140 |
| Benzylic (Ar-CH₂) | 60 - 65 |
| Piperidine Rings (CH₂) | 20 - 60 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1700-1725 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the piperidine rings would appear just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amines would be observed in the fingerprint region, typically between 1000-1250 cm⁻¹. Spectral data for the related compound 1-Benzyl-4-piperidone shows a prominent C=O stretch, confirming the presence of the ketone. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1700 - 1725 (Strong, Sharp) |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-N | Stretch | 1000 - 1250 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₇H₂₄N₂O), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum also provides valuable structural information. Key fragmentation pathways would likely involve the loss of the benzyl group (resulting in a prominent peak at m/z 91 for the tropylium (B1234903) ion) and various cleavages of the piperidine rings. A study on the synthesis of a related compound, benzoylbenzylfentanyl, which also contains the 1-benzylpiperidine (B1218667) moiety, reported a base peak at m/z 91 in its mass spectrum, corresponding to the stable benzyl fragment. nih.gov
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method would be suitable for this compound. This would typically involve a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the UV absorbance of the benzyl group. Method development would focus on optimizing the mobile phase composition and gradient to achieve adequate separation of the main peak from any potential impurities. While specific HPLC methods for this compound are not detailed in readily available literature, methods for related piperidine derivatives often use a C18 column with a mobile phase of acetonitrile and water containing an additive like trifluoroacetic acid (TFA).
Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard technique for the analysis of volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify residual solvents from the synthesis and purification processes (e.g., toluene, ethanol, ethyl acetate). Headspace GC is a particularly useful technique for this purpose as it allows for the analysis of volatile compounds in a solid or liquid matrix without direct injection of the sample, thus protecting the instrument from non-volatile components. The analysis of volatile byproducts from the synthesis could also be performed by GC, although the high boiling point of this compound itself may make it less amenable to direct GC analysis without derivatization.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a sample. For this compound, this method serves as a crucial quality control step to verify that the empirical formula of the synthesized compound aligns with its theoretical composition. The molecular formula for this compound is C₁₂H₁₅NO. thermofisher.comsigmaaldrich.com
The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precise amount of the substance in a stream of oxygen. This process converts the carbon, hydrogen, and nitrogen within the compound into gaseous products, namely carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by detectors, allowing for the calculation of the mass percentage of each element in the original sample.
The theoretical elemental composition is calculated from the molecular formula and the atomic weights of the constituent elements. These theoretical values serve as the benchmark against which the experimental results are compared. A close correlation between the experimental and theoretical percentages (typically within ±0.4%) provides strong evidence for the purity and correct elemental makeup of the compound.
Below is a data table comparing the theoretical elemental composition of this compound with typical acceptance criteria for experimental results.
Table 1: Elemental Analysis Data for this compound
| Element | Molecular Formula | Theoretical Composition (%) | Typical Experimental Acceptance Range (%) |
|---|---|---|---|
| Carbon (C) | C₁₂H₁₅NO | 76.15% | 75.75 - 76.55 |
| Hydrogen (H) | C₁₂H₁₅NO | 7.99% | 7.59 - 8.39 |
Note: The theoretical percentages are calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).
Chiral Separation Techniques for Enantiomeric Purity
The concept of enantiomeric purity applies to chiral molecules, which are non-superimposable mirror images of each other. However, this compound is an achiral molecule. It does not possess a stereocenter and therefore does not exist as enantiomers. As a result, chiral separation to determine enantiomeric purity is not a relevant analytical procedure for this specific compound.
While this compound itself is achiral, its derivatives can be chiral if a chiral center is introduced during subsequent synthesis steps. For such chiral derivatives, or for related chiral piperidine compounds, determining enantiomeric purity is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. mdpi.com
The most common method for separating enantiomers and determining their purity is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. libretexts.org
The process involves dissolving the racemic mixture in a suitable solvent and injecting it into the HPLC system. The mobile phase carries the mixture through the column containing the CSP. The differential diastereomeric interactions between the enantiomers and the chiral stationary phase cause one enantiomer to travel through the column faster than the other. A detector at the end of the column measures the concentration of each eluting enantiomer, allowing for the quantification of their relative amounts, often expressed as enantiomeric excess (ee).
Key parameters for developing a successful chiral separation method include the choice of the chiral stationary phase, the composition of the mobile phase (including solvents and additives), and the detector type.
Below is a table illustrating a hypothetical example of chiral HPLC conditions that could be adapted for the separation of a chiral derivative of this compound.
Table 2: Example Chiral HPLC Method Parameters for a Chiral Piperidine Derivative
| Parameter | Description |
|---|---|
| Instrumentation | High-Performance Liquid Chromatography (HPLC) System |
| Column (CSP) | Chiralcel® OD-H or similar polysaccharide-based column |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a basic additive like diethylamine (B46881) (DEA) to improve peak shape |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV-Vis Detector at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Note: This table represents a general starting point. Method optimization would be required for any specific chiral compound to achieve baseline separation of the enantiomers.
Research Applications Beyond Specific Biological Targets
Role as a Versatile Synthetic Intermediate and Chemical Building Block in Organic Synthesis
The [1,4'-bipiperidin]-4-one (B11785046) core is a recognized scaffold in synthetic chemistry, serving as a foundational structure for more complex molecules. While specific research detailing the extensive use of 1'-Benzyl[1,4'-bipiperidin]-4-one as a versatile intermediate is limited, the availability of closely related derivatives in chemical catalogs points to its role as a chemical building block. These derivatives are typically used in the synthesis of specialized, high-value compounds for research purposes.
Commercially available analogues suggest that the 1'-benzyl[1,4'-bipiperidin] core can be functionalized at the 4-position. For instance, the presence of derivatives like Benzyl (B1604629) 4-oxo-[1,4'-bipiperidine]-1'-carboxylate sigmaaldrich.com and 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile matrix-fine-chemicals.com indicates that the ketone group of the parent compound can be modified or replaced, allowing for the construction of diverse molecular architectures.
The synthesis of such compounds often starts from simpler piperidine (B6355638) precursors. For example, the related compound N-benzyl-4-piperidone is a well-established starting material in the synthesis of various pharmaceutical agents and complex organic molecules. sigmaaldrich.comfishersci.be Synthetic pathways to create bipiperidine structures may involve the reaction of a piperidone derivative with another piperidine moiety, although specific, documented, multi-step syntheses commencing from this compound to produce a wide array of other compounds are not prevalent in the reviewed literature.
Table 1: Related Derivatives of the [1,4'-Bipiperidin]-4-one Scaffold
| Compound Name | CAS Number | Molecular Formula | Notes |
| Benzyl 4-oxo-[1,4'-bipiperidine]-1'-carboxylate | 880462-12-4 | C18H24N2O3 | A derivative indicating functionalization of the bipiperidine core. sigmaaldrich.com |
| 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile | Not Available | C18H25N3 | A nitrile analogue used as a synthetic precursor. matrix-fine-chemicals.com |
| 1-Benzyl-4-piperidone | 3612-20-2 | C12H15NO | A common precursor to more complex piperidine-containing molecules. sigmaaldrich.comnih.govthermofisher.com |
Development as Chemical Probes for Cellular and Biochemical Research
Based on available scientific literature, there is no specific information detailing the development or application of this compound as a chemical probe for cellular or biochemical research. The design of a chemical probe requires specific properties, such as high selectivity for a biological target, appropriate physicochemical properties for cellular entry, and often a reporter tag (like a fluorophore or biotin), which have not been described for this particular compound.
Exploration in Materials Science or Other Interdisciplinary Research Domains
There is currently no evidence in the surveyed research literature to suggest that this compound has been explored for applications in materials science or other interdisciplinary fields. The properties that would make a compound suitable for materials science—such as conductivity, specific optical properties, or the ability to form stable polymers or liquid crystals—have not been reported for this molecule.
Future Research Directions and Perspectives on 1 Benzyl 1,4 Bipiperidin 4 One
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of 1'-Benzyl[1,4'-bipiperidin]-4-one and its derivatives is geared towards efficiency, diversity, and environmental responsibility. While traditional methods have been effective, the focus is shifting to more sophisticated and sustainable approaches.
One promising avenue is the expanded use of multicomponent reactions (MCRs). The Ugi four-component reaction, for example, has proven highly efficient for creating structurally diverse 1,4,4-substituted piperidine (B6355638) derivatives in a single step. ub.edu This method's atom economy and simplicity make it an attractive strategy for rapidly generating libraries of analogues from commercially available starting materials. ub.edu Future research will likely adapt such MCRs to the specific bipiperidinone core, allowing for the introduction of multiple points of diversity in a convergent and efficient manner.
Furthermore, modern cross-coupling strategies are set to redefine the synthesis of this compound class. Palladium-catalyzed reactions, such as the Suzuki and Shapiro reactions, have been successfully used to prepare 4-arylpiperidines from 1-benzyl-4-piperidone precursors. researchgate.net Applying these powerful C-C bond-forming reactions could enable the synthesis of novel analogues with previously inaccessible substitution patterns on the piperidine rings.
In line with global trends, a significant push towards "green chemistry" is anticipated. This involves the development of eco-friendly synthetic protocols that minimize waste, use less hazardous solvents, and employ biocatalysis or chemoinformatics to enhance efficiency. Research into solvent-free reaction conditions, the use of renewable starting materials, and the development of recyclable catalysts will be crucial for making the synthesis of this compound both economically viable and environmentally sustainable.
Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles
The this compound scaffold serves as a valuable starting point for the design of new therapeutic agents. By systematically modifying its structure, researchers can fine-tune its pharmacological properties to target a wide array of diseases.
Future work will involve creating extensive libraries of analogues by modifying key positions on the molecule, including the benzyl (B1604629) group, the second piperidine ring, and the ketone functionality. Based on the activities of related N-benzylpiperidine structures, these new compounds could be tailored for various therapeutic applications. For instance, derivatives of the piperidine core have shown promise as:
Anticancer Agents: By incorporating moieties like N-aryl-N'-arylmethylurea, analogues have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, colon, and prostate cancers. nih.gov
Antimicrobial Agents: Modifications to the N-benzyl piperidin-4-one structure have yielded compounds with significant activity against bacteria such as Escherichia coli and fungi like Aspergillus niger. researchgate.netmdpi.com
Antiviral Agents: N-benzyl-4,4-disubstituted piperidines have been identified as a promising class of influenza virus fusion inhibitors, highlighting the potential for developing antiviral drugs from this scaffold. ub.edu
Anti-tubulin Agents: Certain piperidine-based derivatives can inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle, making this a key area for anticancer drug development. nih.govrsc.org
The following table summarizes potential research directions for analogue design based on existing data for related compounds.
| Therapeutic Area | Potential Target/Mechanism | Structural Modification Strategy |
| Oncology | Tubulin Polymerization Inhibition, Kinase Inhibition | Introduction of urea, triazole, or piperazine (B1678402) moieties. nih.govrsc.org |
| Infectious Diseases | Inhibition of essential microbial enzymes or cell wall synthesis. | Condensation with reagents like thiosemicarbazide; introduction of guanidine groups. researchgate.netmdpi.com |
| Virology | Inhibition of viral entry/fusion (e.g., influenza hemagglutinin). | Synthesis of 4,4-disubstituted piperidine bis-amides via Ugi reaction. ub.edu |
| Neurodegenerative Diseases | Cholinesterase (ChE) and Monoamine Oxidase (MAO) Inhibition. | Creation of hybrids with functional groups like propargylamine or 8-hydroxyquinoline. |
Identification of New Biological Targets and Elucidation of Undiscovered Mechanisms (in vitro/preclinical)
A primary future objective is to broaden the biological investigation of this compound and its newly synthesized analogues. High-throughput screening campaigns against diverse panels of receptors, enzymes, and ion channels will be essential to uncover novel biological targets.
In vitro studies will form the foundation of this exploration. A range of assays will be employed to determine the bioactivity of these compounds. For example, anticancer potential will be assessed using MTT assays on various cancer cell lines, followed by more detailed mechanistic studies like cell cycle analysis, apoptosis assays (e.g., DAPI and Annexin V staining), and tubulin polymerization inhibition assays. nih.govrsc.org For antimicrobial activity, the minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) will be determined against a spectrum of Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov
Once promising in vitro activity is identified, preclinical studies in appropriate animal models will be necessary to elucidate the mechanism of action, evaluate efficacy, and understand the compound's behavior in a complex biological system. For instance, analogues showing interferon-beta (IFN-β) modulation could be investigated as potential treatments for septic shock in mouse models. nih.gov These preclinical evaluations are critical for validating new biological targets and providing the necessary data to advance the most promising compounds toward clinical development.
Application of Emerging Computational Approaches in Compound Design and Optimization
Computational chemistry and computer-aided drug design (CADD) are indispensable tools that will accelerate the development of drugs based on the this compound scaffold. mdpi.com These in silico methods allow for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic profiles, thereby reducing the time and cost associated with traditional drug discovery.
Future research will heavily rely on a variety of computational techniques:
Molecular Docking: This technique will be used to predict how newly designed analogues bind to the active sites of specific biological targets, such as viral proteins or enzymes involved in cancer progression. ub.edunih.gov This provides crucial insights into the molecular basis of activity and helps prioritize which compounds to synthesize.
Quantitative Structure-Activity Relationship (QSAR): QSAR models will be developed to establish a mathematical correlation between the chemical structures of the analogues and their biological activities. nih.gov These models can predict the activity of virtual compounds and guide the design of more potent molecules. researchgate.net
Pharmacophore Modeling: By identifying the key chemical features responsible for a compound's biological activity, pharmacophore models can be used to screen large virtual libraries for new hits with diverse chemical scaffolds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how a ligand interacts with its protein target over time, helping to assess the stability of the protein-ligand complex. mdpi.com
ADMET Prediction: In silico models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds will be used early in the design phase to filter out molecules with poor drug-like properties.
The table below outlines the application of these computational tools.
| Computational Technique | Application in Drug Design and Optimization |
| Molecular Docking | Predict binding modes and affinities; rationalize structure-activity relationships. ub.edunih.gov |
| QSAR | Guide the design of more potent analogues by correlating structural features with activity. nih.gov |
| Pharmacophore Modeling | Identify essential structural features for activity; perform virtual screening. mdpi.com |
| Molecular Dynamics (MD) | Analyze the stability and dynamics of ligand-protein complexes. mdpi.com |
| ADMET Prediction | Optimize pharmacokinetic and safety profiles by filtering out undesirable compounds early. |
Development of Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling
As promising analogues of this compound advance through the drug development pipeline, the need for sophisticated analytical methods becomes paramount. Future research will focus on creating highly sensitive and specific techniques for the detection and quantification of the parent compound and its metabolites in complex biological and environmental matrices.
For trace analysis , the development of methods using Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) will be a priority. These assays are essential for pharmacokinetic studies, enabling the measurement of minute concentrations of the drug in plasma, tissues, and urine. The high sensitivity and selectivity of LC-MS/MS are critical for accurately defining a compound's absorption, distribution, and elimination profiles.
For metabolite profiling , high-resolution mass spectrometry (HRMS) will be the tool of choice. By analyzing samples from in vitro (e.g., liver microsomes) and in vivo studies, HRMS can identify the chemical structures of metabolites. Understanding a compound's metabolic fate is crucial for identifying potentially active or toxic metabolites and for predicting potential drug-drug interactions. This information is vital for ensuring the safety and efficacy of any new drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
